physicochemical properties of 2-(4-Bromo-2-chlorophenyl)acetic acid
physicochemical properties of 2-(4-Bromo-2-chlorophenyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-chlorophenyl)acetic acid
Introduction
2-(4-Bromo-2-chlorophenyl)acetic acid (CAS No. 916516-89-7) is a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. Its unique substitution pattern—a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring—creates a versatile scaffold for organic synthesis. The presence of multiple reactive sites, including the carboxylic acid group and the halogenated aromatic ring, makes it a valuable building block, particularly in the development of complex molecules such as protein degraders.[1]
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its reactivity, solubility, stability, and handling requirements, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides a detailed examination of the core physicochemical characteristics of 2-(4-Bromo-2-chlorophenyl)acetic acid, offering field-proven insights and methodologies for its analysis and application.
Chemical Identity and Structural Attributes
The precise arrangement of substituents on the phenylacetic acid core is critical to the molecule's chemical behavior. The electron-withdrawing nature of the chlorine and bromine atoms influences the acidity of the carboxylic acid proton and modulates the reactivity of the aromatic ring in electrophilic substitution reactions.
Table 1: Chemical Identifiers for 2-(4-Bromo-2-chlorophenyl)acetic acid
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 916516-89-7 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| InChI | InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | [2] |
| InChIKey | ZCWUQSVZPLUCOZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CC(=O)O | N/A |
Core Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are fundamental parameters for any researcher. These characteristics dictate the choice of solvents for reactions and purifications, appropriate storage conditions, and the compound's behavior in various analytical techniques.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [2] |
| Purity | ≥ 98% | [1] |
| Solubility | While specific data for this isomer is limited, related isomers like α-Bromo-2-chlorophenylacetic acid are soluble in chloroform and methanol.[3][4] Due to the polar carboxylic acid group and the large nonpolar halogenated ring, solubility is expected to be poor in water but good in polar organic solvents. |
| Storage | Room temperature.[1] Store in a cool, dry, well-ventilated area.[5] | |
Analytical Characterization and Quality Control
Ensuring the identity and purity of a starting material is a non-negotiable tenet of scientific research. A multi-technique approach is necessary for the unambiguous characterization of 2-(4-Bromo-2-chlorophenyl)acetic acid.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expert Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds like 2-(4-Bromo-2-chlorophenyl)acetic acid. Its high resolution allows for the separation of the main component from synthesis-related impurities, isomers, and degradation products. A reversed-phase method is typically chosen for this class of compounds, as the nonpolar stationary phase effectively retains the phenylacetic acid derivative, while a polar mobile phase allows for controlled elution.
Experimental Protocol: Purity Determination via RP-HPLC
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System Preparation:
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Instrument: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
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Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(4-Bromo-2-chlorophenyl)acetic acid.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 220 nm and 254 nm for detection, capturing the aromatic absorbance.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
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Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The system is considered valid if a blank injection shows no interfering peaks and a standard injection shows consistent retention time and peak area.
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Caption: Workflow for HPLC purity analysis.
Structural Confirmation
Expert Rationale: While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural elucidation, ensuring the correct isomeric form of the compound is present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. For 2-(4-Bromo-2-chlorophenyl)acetic acid, ¹H NMR would confirm the presence of the methylene (-CH₂-) protons adjacent to the carbonyl group and the specific splitting pattern of the three protons on the aromatic ring, which is characteristic of a 1,2,4-trisubstituted benzene.
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Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can deliver a highly accurate mass measurement, which helps confirm the molecular formula (C₈H₆BrClO₂). The isotopic pattern observed is also a key identifier, as the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique and predictable cluster of peaks.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorptions include a broad O-H stretch (around 3000 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.
Caption: Integrated analytical workflow for characterization.
Safety, Handling, and Stability
Expert Rationale: The safety profile of a chemical is dictated by its structure. As a carboxylic acid, this compound is expected to be corrosive. Halogenated aromatic compounds can be irritants. Although a specific safety data sheet for CAS 916516-89-7 is not detailed in the provided results, data from closely related isomers like α-Bromo-2-chlorophenylacetic acid (CAS 29270-30-2) provides a reliable surrogate for establishing safe handling protocols.
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Hazards: Causes skin and eye burns and may cause respiratory irritation.[6][7][8] It is classified as a corrosive solid.[5][6]
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Handling:
-
Storage:
-
Stability: The compound is stable under recommended storage conditions. Thermal decomposition may lead to the release of irritating gases and vapors, including hydrogen bromide, hydrogen chloride, and carbon oxides.[6]
Conclusion
2-(4-Bromo-2-chlorophenyl)acetic acid is a key synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Its identity as a solid with a defined purity level (≥98%) is best confirmed through a combination of HPLC for purity and spectroscopic methods (NMR, MS) for structural verification.[1][2] Its classification as a corrosive and irritant substance necessitates careful handling in a controlled laboratory environment.[6][7][8] By adhering to the analytical principles and safety protocols outlined in this guide, researchers can confidently and effectively utilize this valuable building block in the advancement of chemical synthesis and drug discovery.
References
- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid.
- Toronto Research Chemicals. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
- National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid.
- Apollo Scientific. (2022). alpha-Bromo-2-chlorophenylacetic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). α-Bromo-2-chlorophenylacetic acid.
- Chem-Impex. (n.d.). a-Bromo-2-chlorophenylacetic acid.
- ChemicalBook. (n.d.). 2-Bromo-2-(2'-chlorophenyl) acetic acid.
- Stratech. (n.d.). 2-(4-Bromo-2-chlorophenyl)acetic acid, min 98%.
- CymitQuimica. (n.d.). 2-(4-Bromo-2-chlorophenyl)acetic acid.
- ChemicalBook. (n.d.). 2-Bromo-2-(2'-chlorophenyl) acetic acid.
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